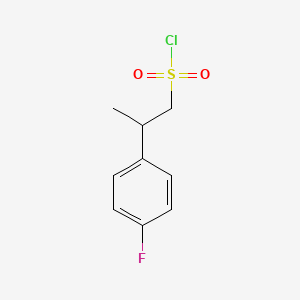

2-(4-Fluorophenyl)propane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Fluorophenyl)propane-1-sulfonyl chloride” is likely a sulfonyl chloride compound, which typically have the general formula R-SO2-Cl. These compounds are known for their reactivity and are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are typically synthesized from the corresponding sulfonic acid using a chlorinating agent .

Molecular Structure Analysis

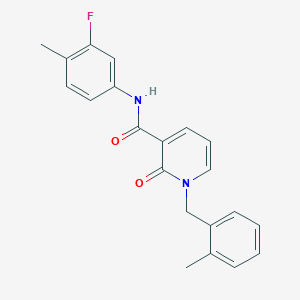

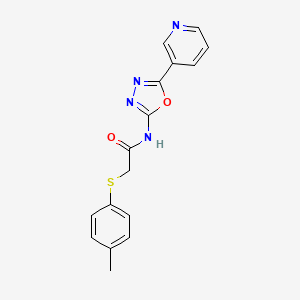

The molecular structure of “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” would likely consist of a propane backbone with a sulfonyl chloride (SO2Cl) group and a fluorophenyl group attached .

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive and can undergo a variety of reactions. They can act as electrophiles in electrophilic aromatic substitution reactions . They can also react with amines to form sulfonamides .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are generally characterized by their reactivity. They are often liquid and have a strong, irritating odor .

科学的研究の応用

Fluorosulfonylation Reactions

Fluorosulfonylation involves the direct introduction of sulfonyl fluorides into organic substrates. Recent advances have highlighted the use of fluorosulfonyl radicals for this purpose. Compared to traditional methods, which may involve multiple steps, direct fluorosulfonylation using radicals provides a concise and efficient route to sulfonyl fluorides . Researchers explore this reaction for the synthesis of diverse functionalized compounds.

Photocatalytic Transformations

Photocatalysis enables the activation of chemical bonds using light energy. Researchers have explored the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides. This process, catalyzed by iridium complexes, offers a sustainable and efficient route to valuable sulfonyl-containing compounds . Such transformations find applications in synthetic chemistry.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(4-fluorophenyl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCKFDJGNQUHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)propane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2561329.png)

![Ethyl 1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2561330.png)

![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)

![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)